![molecular formula C22H24FN3O3S2 B2359227 (E)-N-(3-Ethyl-6-fluorbenzo[d]thiazol-2(3H)-yliden)-4-((2-Methylpiperidin-1-yl)sulfonyl)benzamid CAS No. 850910-35-9](/img/structure/B2359227.png)
(E)-N-(3-Ethyl-6-fluorbenzo[d]thiazol-2(3H)-yliden)-4-((2-Methylpiperidin-1-yl)sulfonyl)benzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C22H24FN3O3S2 and its molecular weight is 461.57. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Eigenschaften
Diese Verbindung wurde auf ihre antibakterielle Aktivität untersucht. Forscher haben Oxidovanadium(IV)-Komplexe synthetisiert und charakterisiert, die diesen Liganden enthalten. Diese Komplexe weisen potenzielle antibakterielle Eigenschaften gegen verschiedene Krankheitserreger auf . Weitere Studien sind erforderlich, um ihre Wirksamkeit und Wirkmechanismen zu untersuchen.
Antioxidative Aktivität
Die gleichen Oxidovanadium(IV)-Komplexe wurden auch auf ihre antioxidativen Eigenschaften untersucht. Antioxidantien spielen eine entscheidende Rolle beim Schutz von Zellen vor oxidativem Stress und der Verhinderung von Schäden, die durch freie Radikale verursacht werden. Die Untersuchung der antioxidativen Kapazität dieser Verbindung könnte Einblicke in ihre potenziellen gesundheitlichen Vorteile liefern .
DNA-Bindungsstudien
Komplexe, die von diesem Liganden gebildet werden, wurden auf ihre Wechselwirkung mit DNA untersucht. Die elektronischen Absorptionsspektren dieser Komplexe wurden in Gegenwart und Abwesenheit von DNA analysiert. Das Verständnis ihrer Bindungsaffinität und ihres Interaktionsmodus mit DNA kann zur Medikamentenentwicklung und therapeutischen Anwendungen beitragen .
Potenzielle medizinische Anwendungen
Angesichts seiner strukturellen Merkmale und biologischen Aktivitäten können Forscher diese Verbindung als potenziellen Kandidaten für die Medikamentenentwicklung untersuchen. Sein einzigartiges chemisches Gerüst könnte als Ausgangspunkt für die Entwicklung neuer pharmazeutischer Wirkstoffe dienen .
Strukturelle Einblicke
Die detaillierte Charakterisierung des Liganden und seiner Komplexe liefert wertvolle strukturelle Informationen. Forscher verwenden Techniken wie Röntgenkristallographie und Spektroskopie, um die Molekülgeometrie, Koordinationsmodi und Bindungsmuster aufzuklären. Diese Erkenntnisse helfen beim Verständnis des Verhaltens und der Reaktivität der Verbindung .
Berechnungsstudien
Berechnungschemische Ansätze wie Dichtefunktionaltheorie (DFT)-Berechnungen können die elektronischen Eigenschaften, Stabilität und Reaktivität dieser Verbindung vorhersagen. Diese Studien leiten experimentelle Untersuchungen und bieten Einblicke in ihre potenziellen Anwendungen .
Eigenschaften
IUPAC Name |
N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O3S2/c1-3-25-19-12-9-17(23)14-20(19)30-22(25)24-21(27)16-7-10-18(11-8-16)31(28,29)26-13-5-4-6-15(26)2/h7-12,14-15H,3-6,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNEPOXSIDWASOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
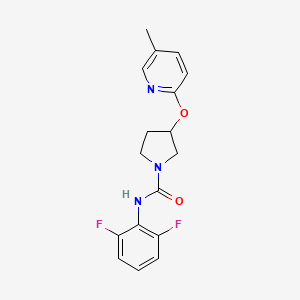
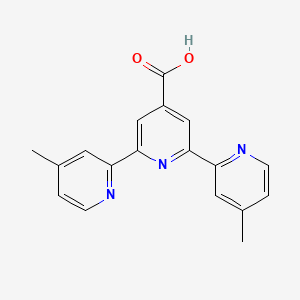

![4-[(2,2-Dimethylpropanamido)methyl]benzoic acid](/img/structure/B2359152.png)
![N-prop-2-enyl-2-[1-[3-(trifluoromethyl)phenyl]tetrazol-5-yl]sulfanylacetamide](/img/structure/B2359153.png)
![3-chloro-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2359154.png)
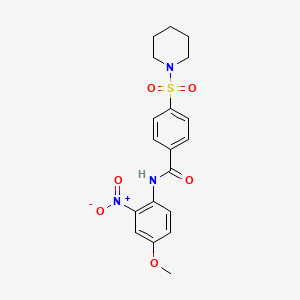
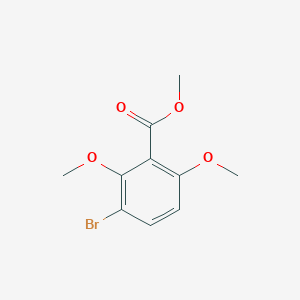
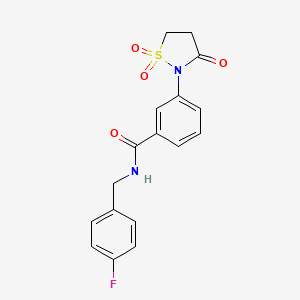
![6-(2-isopropoxybenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B2359160.png)
![2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2359162.png)
![N-(4-(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2359163.png)
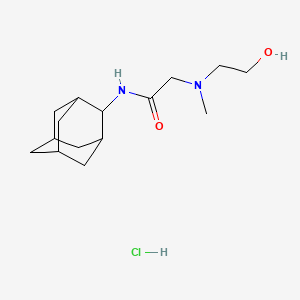
![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-phenoxyethanone](/img/structure/B2359167.png)
